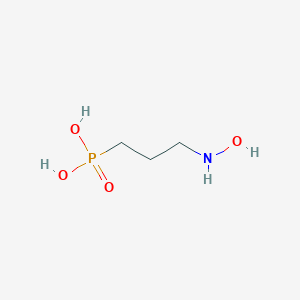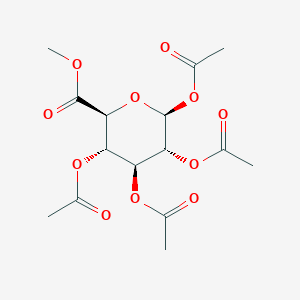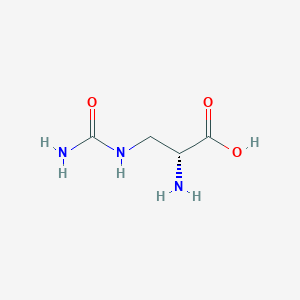
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Aryl-3-(2-chloroethyl) ureas, including 1-nitroso variants, involves derivations from 4-phenylbutyric acid and alkylanilines. These compounds, including their N-nitroso derivatives, were synthesized to evaluate their cytotoxicity on human adenocarcinoma cells in vitro, with some showing comparable cytotoxicity to known anticancer agents like chlorambucil (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea has been elucidated using single-crystal x-ray diffraction, revealing significant insights into its three-dimensional arrangement and bond asymmetries, which play a crucial role in its biological activity (Smith et al., 1978).
Chemical Reactions and Properties
Nitrosation reactions of ureas, including 1-substituted 3-(2-pyridylmethyl) ureas, have been studied to produce corresponding 1-nitrosoureas, which show exclusive formation under specific conditions. These reactions are crucial for understanding the chemical behavior and potential modifications of the compound for therapeutic applications (Kamiya & Sueyoshi, 1983).
Physical Properties Analysis
The decomposition of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas underlines the stability issues and explosive nature of these compounds, which is a significant consideration in their handling and storage. The detailed study of their decomposition pathways also provides insights into their reactivity and potential safety measures required during their synthesis and use (Saavedra, 1990).
Chemical Properties Analysis
The exploration of tris-ureas as organocatalysts for Michael addition reactions of nitro-olefins sheds light on the versatility and efficiency of urea derivatives in catalysis. This research not only highlights their high yields and effectiveness but also provides a mechanistic insight, potentially opening new avenues for the application of these compounds in synthetic chemistry (Bera et al., 2015).
Wissenschaftliche Forschungsanwendungen
Urea Biosensors
Urea biosensors have seen advancements in detecting and quantifying urea concentration due to its presence in various processes and its significance in diagnosing diseases and monitoring environmental conditions. Recent studies have explored using different nanoparticles, conducting polymers, and carbon materials to enhance urease-based biosensors' sensitivity and stability (Botewad et al., 2021).
Environmental and Agricultural Applications
The risk of formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach has been assessed, highlighting the need for understanding urea's role in potential health risks (Shephard et al., 1987). Additionally, the use of urease and nitrification inhibitors in agriculture to reduce environmental pollution and enhance nitrogen use efficiency has been reviewed, indicating their potential to support sustainable farming practices (Ray et al., 2020).
Energy Applications
The exploration of urea as a hydrogen carrier for sustainable and safe energy supply has been reviewed, suggesting its potential due to its non-toxicity, stability, and ease of storage and transport. This makes urea an attractive candidate for hydrogen storage and fuel cell applications (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1,1,3-tris(2-chloroethyl)-3-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNCVMRJCUYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219175 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
CAS RN |
69113-01-5 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is NTCU used in LSCC research?
A: NTCU is a potent carcinogen that induces LSCC in mice, making it a valuable tool for studying this cancer subtype. The tumors generated in this model exhibit a high mutation rate similar to human non-small cell lung cancer, including a similar pattern of nonsynonymous mutations. [] This makes the model particularly relevant for translational research aiming to develop and test new LSCC treatments. []
Q2: Are there differences in NTCU sensitivity across different mouse strains?
A: Yes, research has shown significant variation in NTCU sensitivity among different mouse strains. For example, NIH Swiss mice demonstrate a higher incidence of LSCC and lower mortality compared to Black Swiss and FVB mice when exposed to NTCU. [] This highlights the importance of careful strain selection when designing experiments using this model. Additionally, female mice exhibit a higher grade and incidence of preinvasive lesions and LSCC compared to males. []
Q3: How does LRIG1, a negative regulator of EGFR, factor into NTCU-induced LSCC?
A: Research suggests that LRIG1 plays a crucial role in airway homeostasis. [, ] LRIG1 is expressed by a subset of airway basal cells, which are believed to be the origin of LSCC. [] Studies using Lrig1 EGFP-ires-CreERT2 mice have shown that LRIG1-expressing basal cells demonstrate increased colony-forming capacity, spheroid formation, and proliferation compared to LRIG1-negative cells. [, ] Furthermore, in a murine model, LRIG1 loss promotes larger lesion development following NTCU application. [] This suggests that LRIG1 loss might contribute to LSCC development by disrupting normal airway homeostasis and promoting uncontrolled cell proliferation.
Q4: What are the limitations of using NTCU in LSCC research?
A4: While NTCU provides a valuable model for LSCC, it's essential to acknowledge its limitations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















